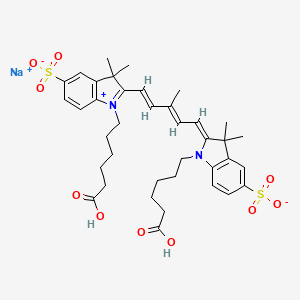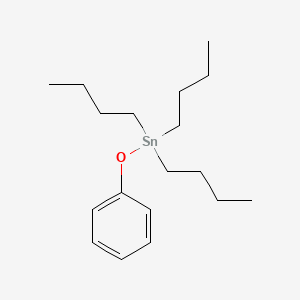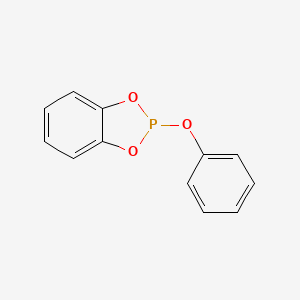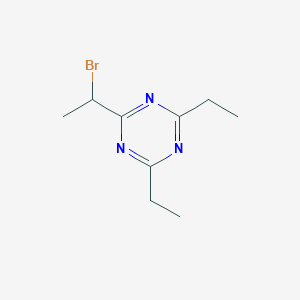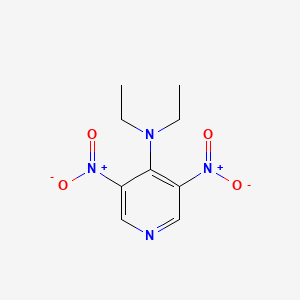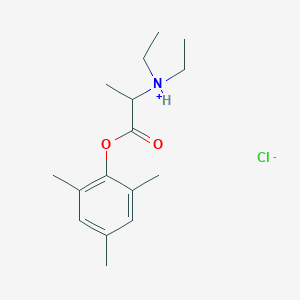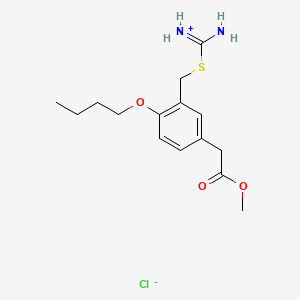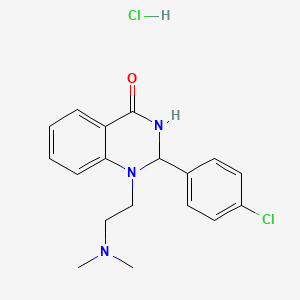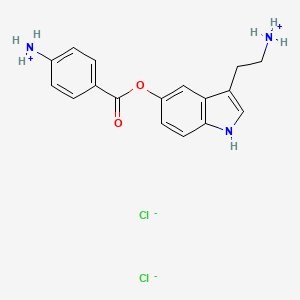
3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride: is a complex organic compound with the molecular formula C17H19Cl2N3O2 and a molecular weight of 368.29 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and is known for its significant biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride typically involves multiple steps. One common method includes the reaction of indole with chloroacetic acid in the presence of sodium hydroxide to form 2-(chloroacetic)indole. This intermediate is then reacted with ammonia to yield 3-(2-aminoethyl)indol-5-ol .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: This compound is significant in biological research due to its structural similarity to serotonin, a neurotransmitter. It is used in studies related to neurotransmission, receptor binding, and signal transduction .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antidepressant, anxiolytic, and antipsychotic properties. It is also investigated for its role in treating various neurological disorders .
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs and other biologically active compounds .
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride involves its interaction with specific molecular targets, primarily serotonin receptors. By binding to these receptors, it modulates neurotransmitter release and signal transduction pathways, influencing various physiological and psychological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular responses and overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Serotonin (5-Hydroxytryptamine): A naturally occurring neurotransmitter with a similar indole structure.
Tryptophan: An essential amino acid and precursor to serotonin.
Psilocin: A psychedelic compound with structural similarities to serotonin.
Uniqueness: 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride is unique due to its specific chemical structure, which combines the indole nucleus with an aminoethyl side chain and a p-aminobenzoate ester. This unique structure imparts distinct pharmacological properties, making it valuable for various scientific and medical applications .
Eigenschaften
CAS-Nummer |
19616-00-3 |
|---|---|
Molekularformel |
C17H19Cl2N3O2 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
2-[5-(4-azaniumylbenzoyl)oxy-1H-indol-3-yl]ethylazanium;dichloride |
InChI |
InChI=1S/C17H17N3O2.2ClH/c18-8-7-12-10-20-16-6-5-14(9-15(12)16)22-17(21)11-1-3-13(19)4-2-11;;/h1-6,9-10,20H,7-8,18-19H2;2*1H |
InChI-Schlüssel |
CFUGNOCPWVNJKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)NC=C3CC[NH3+])[NH3+].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



